1-(2-chlorophenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(2-Chlorophenyl)-4-[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a benzodiazole moiety, and a pyrrolidinone ring
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-4-[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole intermediate, followed by the introduction of the chlorophenyl group and the pyrrolidinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-4-[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)-4-[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-4-[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can be compared with similar compounds such as:
- 1-(3-Chlorophenyl)prop-2-en-1-amine
- 1-Chloro-2-(prop-1-en-2-yl)benzene These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the chlorophenyl, benzodiazole, and pyrrolidinone moieties in 1-(2-Chlorophenyl)-4-[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18ClN3O |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H18ClN3O/c1-2-11-23-18-10-6-4-8-16(18)22-20(23)14-12-19(25)24(13-14)17-9-5-3-7-15(17)21/h2-10,14H,1,11-13H2 |
InChI Key |
VNXSQHPPYNBEQH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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